3-(1,3-Thiazol-2-yloxy)piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

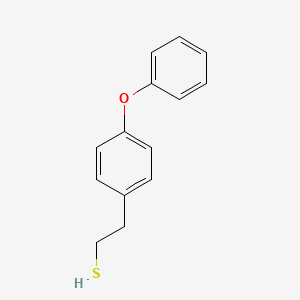

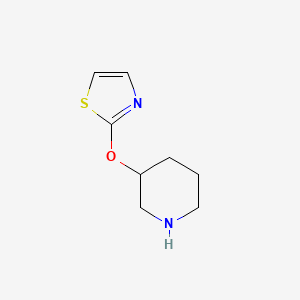

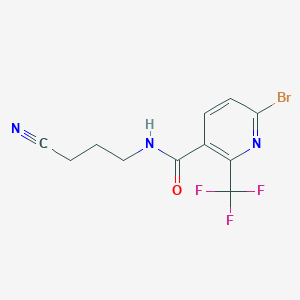

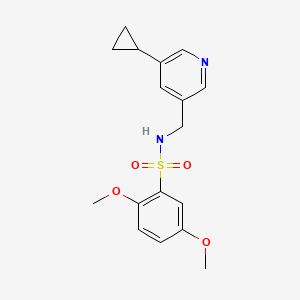

“3-(1,3-Thiazol-2-yloxy)piperidine” is a chemical compound. It is a derivative of piperidine, which is a six-membered ring containing five carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of piperidine derivatives, including “3-(1,3-Thiazol-2-yloxy)piperidine”, is an important task in modern organic chemistry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is crucial .Molecular Structure Analysis

The molecular structure of “3-(1,3-Thiazol-2-yloxy)piperidine” includes a total of 28 bonds. There are 14 non-H bonds, 5 multiple bonds, 3 rotatable bonds, 5 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 secondary amine (aliphatic), 1 ether (aromatic), and 1 Thiazole .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(1,3-Thiazol-2-yloxy)piperidine” include a molecular weight of 184.26 . The compound is described as an oil .科学的研究の応用

Synthesis and Anti-arrhythmic Activity

- Research has demonstrated the synthesis of 1,3-thiazole derivatives, including 3-(1,3-Thiazol-2-yloxy)piperidine, and their significant anti-arrhythmic activity. This application is notable in the development of treatments for arrhythmias (Abdel‐Aziz et al., 2009).

Antimicrobial Activity

- Piperidine-based thiazoles have been synthesized and evaluated for their antimicrobial activities. The presence of the piperidine moiety contributes to their effectiveness against various microbial strains (El-Emary et al., 2005).

Anticancer Properties

- Thiazole derivatives with piperidine have shown promise in anticancer applications. Some compounds have demonstrated significant activity against various cancer cell lines, indicating the potential for 3-(1,3-Thiazol-2-yloxy)piperidine in oncological research (Turov, 2020).

Enantioselective Synthesis

- The compound has been used in the enantioselective synthesis of polyhydroxypiperidines, which are important in the development of iminoglycitols and dideoxyazasugars. These substances have applications in the synthesis of bioactive molecules (Swaleh & Liebscher, 2002).

Stereoselective Thiazole-based Aminohomologation

- The compound is involved in the stereoselective addition of 2-thiazolylmagnesium bromide, crucial in the synthesis of piperidine homoazasugars. These compounds have potential in the development of new medicinal agents (Dondoni & Nuzzi, 2006).

将来の方向性

作用機序

Target of Action

3-(1,3-Thiazol-2-yloxy)piperidine is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and play a significant role in the pharmaceutical industry . They have been found to have anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase (COX) enzymes .

Mode of Action

The compound interacts with its targets, the COX enzymes, and suppresses their activity . COX enzymes are needed to convert arachidonic acid into thromboxane, prostaglandins (PGE2), and prostacyclin . By inhibiting these enzymes, the compound prevents the production of these lipid compounds .

Biochemical Pathways

The suppression of COX enzymes affects the arachidonic acid pathway . This pathway is responsible for the production of thromboxane, prostaglandins, and prostacyclin . These lipid compounds play a significant role in maintaining homeostasis between health and injury .

Result of Action

The inhibition of COX enzymes by 3-(1,3-Thiazol-2-yloxy)piperidine results in a decrease in the production of thromboxane, prostaglandins, and prostacyclin . This can lead to anti-inflammatory effects . In fact, certain derivatives of this compound have shown the highest IC50 values for COX-1 inhibition and excellent COX-2 SI values .

特性

IUPAC Name |

2-piperidin-3-yloxy-1,3-thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2OS/c1-2-7(6-9-3-1)11-8-10-4-5-12-8/h4-5,7,9H,1-3,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBHMYCJOERSPCH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-Thiazol-2-yloxy)piperidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[benzyl(methyl)sulfamoyl]-N-(1,3-dioxoisoindol-4-yl)benzamide](/img/structure/B2411343.png)

![2-[9-(3,4-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetic acid](/img/structure/B2411348.png)

![5'-Chloro-1'-(2-(2-methoxyphenoxy)ethyl)spiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B2411351.png)

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(thiophen-2-ylmethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2411352.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2411353.png)

![2-Oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbohydrazide](/img/structure/B2411357.png)